molecular formula C9H9NO4 B556546 4-Hydroxyhippuric acid CAS No. 2482-25-9

4-Hydroxyhippuric acid

Cat. No. B556546
CAS RN: 2482-25-9
M. Wt: 195.17 g/mol
InChI Key: ZMHLUFWWWPBTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyhippuric acid is an N-acylglycine that is the 4-hydroxy derivative of hippuric acid . It is a human blood serum metabolite and is functionally related to N-benzoylglycine . It is a glycine conjugate of 4-hydroxybenzoic acid, the paraben metabolite .


Synthesis Analysis

4-Hydroxyhippuric acid is a by-product of metabolism of polyphenols . It may be elevated after exposure to paraben antimicrobials in certain foods and cosmetics . Intake of fruits containing polyphenols rich in anthocyanins, flavonols, and hydroxycinnamates may increase this compound in the urine .


Molecular Structure Analysis

The molecular structure of 4-Hydroxyhippuric acid is represented by the formula C9H9NO4 . It is a natural product found in Drosophila melanogaster and Ginkgo biloba .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyhippuric acid include its molecular structure (C9H9NO4) and its role as a human blood serum metabolite .

Scientific Research Applications

  • Application in Dermatology and Cosmetology

    • Summary of the Application : 4-Hydroxybenzoate, a derivative of 4-Hydroxyhippuric acid, is widely used as a preservative in cosmetic and pharmaceutical products . It is known to exhibit estrogenic and genotoxic activities .
    • Methods of Application : In a study, human keratinocyte HaCaT cells were treated with 4-hydroxybenzoates and then exposed to UVA, UVB, and UVC radiation . A derivatization-enhanced detection strategy (DEDS) was used to screen 4-hydroxybenzoates and their metabolites .
    • Results or Outcomes : The study confirmed the feasibility of this method for identifying 4-hydroxybenzoate metabolites and for high-throughput screening of 4-hydroxybenzoate in commercial products .
  • Application in Pharmacology

    • Summary of the Application : 4-Hydroxyhippuric Acid is a dihydroxy phenolic acid inhibitor of organic anion transporter 1 (OAT1) .
    • Methods of Application : The inhibitory effect of 4-Hydroxyhippuric Acid on OAT1 was tested in opossum kidney cells .
    • Results or Outcomes : It was found that 4-Hydroxyhippuric Acid increases the production of free radicals in opossum kidney cells expressing human OAT1 .
  • Application in Nutrition and Health

    • Summary of the Application : 4-Hydroxyhippuric acid is a glycine conjugate of 4-hydroxybenzoic acid, the paraben metabolite . It may be elevated after exposure to paraben antimicrobials in certain foods and cosmetics . Intake of fruits containing polyphenols rich in anthocyanins, flavonols, and hydroxycinnamates may increase this compound in the urine .
    • Methods of Application : The presence of 4-Hydroxyhippuric acid in the human body mainly originates from the topical application of personal care products or the consumption of certain foods .
    • Results or Outcomes : The presence of 4-Hydroxyhippuric acid in the urine can be an indicator of the intake of certain foods or the use of certain personal care products .
  • Application in Microbial Phenolic Metabolites Research

    • Summary of the Application : In a targeted analysis by liquid chromatography coupled to mass spectrometry (LC-MS), an increase in microbial phenolic metabolites (MPM) including 4-hydroxy-5-(phenyl)valeric acid was observed after moderate wine intake .
    • Methods of Application : The study involved the intake of wine and the subsequent analysis of urine samples using LC-MS .
    • Results or Outcomes : The study found an increase in MPM, including 4-hydroxy-5-(phenyl)valeric acid, in the urine after moderate wine intake .
  • Application in Microbial Phenolic Metabolites Research

    • Summary of the Application : In a targeted analysis by liquid chromatography coupled to mass spectrometry (LC-MS), an increase in microbial phenolic metabolites (MPM) including 3,5-dihydroxybenzoic acid, 3-methylgallic acid, p-coumaric acid, phenyl propionic acid, protocatechuic acid, vanillic acid, syringic acid and 4-hydroxy-5-(phenyl)valeric acid was observed after moderate wine intake .
    • Methods of Application : The study involved the intake of wine and the subsequent analysis of urine samples using LC-MS .
    • Results or Outcomes : The study found an increase in MPM, including 4-hydroxy-5-(phenyl)valeric acid, in the urine after moderate wine intake .
  • Application in Dermatology

    • Summary of the Application : A derivatization-enhanced detection strategy in mass spectrometry was used to analyze 4-hydroxybenzoates and their metabolites after keratinocytes were exposed to UV radiation .
    • Methods of Application : Human keratinocyte HaCaT cells treated with these 4-hydroxybenzoates were further exposed to UVA, UVB and UVC radiation . Metabolites transformed by human keratinocytes in the chemical derivatization procedure were identified by a nano ultra-performance liquid chromatographic system (nanoUPLC) coupled with LTQ Orbitrap .
    • Results or Outcomes : The experiments confirmed the feasibility of this method for identifying 4-hydroxybenzoate metabolites and for high-throughput screening of 4-hydroxybenzoate in commercial products .

Future Directions

Research suggests that higher levels of 4-Hydroxyhippuric acid correlate with improved survival in both young and average onset colorectal cancer . While the exact significance of this finding needs to be studied further, 4-Hydroxyhippuric acid is known to come from plant-based sources like vegetables, nuts, and teas and has antioxidant properties .

properties

IUPAC Name

2-[(4-hydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLUFWWWPBTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179518
Record name 4-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyhippuric acid

CAS RN

2482-25-9
Record name 4-Hydroxyhippuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2482-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyhippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-hydroxyphenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-HYDROXYHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2MH5995F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyhippuric acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxyhippuric acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxyhippuric acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxyhippuric acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxyhippuric acid
Reactant of Route 6
Reactant of Route 6
4-Hydroxyhippuric acid

Citations

For This Compound
589
Citations
PG Pietta, C Gardana, PL Mauri - Journal of Chromatography B …, 1997 - Elsevier
… -hydroxybenzoic acid conjugate, 4-hydroxyhippuric acid, 3-methoxy-4-hydroxyhippuric acid, 3,4-… II and III as 4-hydroxyhippuric acid and 3-methoxy-4-hydroxyhippuric acid, respectively. …
Number of citations: 107 www.sciencedirect.com
HM Liebich, A Pickert - Journal of Chromatography B: Biomedical Sciences …, 1985 - Elsevier
… The glycine conjugates furoylglycine, hippuric acid, 3-hydroxyhippuric acid and 4-hydroxyhippuric acid and the glutamic acid conjugate phenylacetylglutamic acid appear in fraction 3. …
Number of citations: 26 www.sciencedirect.com
AW Lis, I McLaughlin, RK Mpclaughlin, EW Lis… - Clinical …, 1976 - academic.oup.com
… 4-hydroxyhippuric acid, and N1-methyl-2-pyridone-5-carboxamide, the end product of the nicotinic acid pathway. Considerations as to the metabolic origin of the 4-hydroxyhippuric acid …
Number of citations: 50 academic.oup.com
HM Liebich, A Pickert, B Tetschner - Journal of Chromatography A, 1984 - Elsevier
… The levels of 3-hydroxy- and 4-hydroxyhippuric acid are also raised. The quantitative results are as follows: furanoid acid in hemodialysis patients, 1.4 f 0.6 mg/dl; in healthy individuals, …
Number of citations: 65 www.sciencedirect.com
AR Rechner, G Kuhnle, H Hu… - Free Radical …, 2002 - Taylor & Francis
… The two common urinary metabolites of phenolic compounds, hippuric and 4-hydroxyhippuric acid, showed a great increase in the amounts excreted less than 2h post-ingestion of the …
Number of citations: 162 www.tandfonline.com
L Haag - 2021 - ueaeprints.uea.ac.uk
… analysis and univariate methods to identify a group of seven urinary metabolites proposed to describe a responder or ‘high metaboliser’ of anthocyanin intake: 4-hydroxyhippuric acid, 3-…
Number of citations: 2 ueaeprints.uea.ac.uk
JK Aschoff, KM Riedl, JL Cooperstone… - Molecular nutrition & …, 2016 - Wiley Online Library
… and desulfated hesperetin, naringenin, and the flavanone catabolites 3-(3′-hydroxy-4′-methoxyphenyl)propionic acid, 3-(3′-hydroxyphenyl)hydracrylic acid, 4-hydroxyhippuric acid, …
Number of citations: 77 onlinelibrary.wiley.com
P Bialasiewicz, A Prymont-Przyminska… - Journal of the …, 2014 - Taylor & Francis
… acid as well as urolithin A and 4-hydroxyhippuric acid in spot urine. Plasma antioxidant … and negative correlation with plasma 4-hydroxyhippuric acid was noted especially after the …
Number of citations: 26 www.tandfonline.com
AR Rechner, JPE Spencer, G Kuhnle, U Hahn… - Free Radical Biology …, 2001 - Elsevier
… It might be expected that other hydroxybenzoic acid glycine derivatives such as 4-hydroxyhippuric acid, vanilloylglycine, and isovanilloylglycine might also be identifiable in the urine …
Number of citations: 297 www.sciencedirect.com
FA van Dorsten, CH Grün… - Molecular nutrition & …, 2010 - Wiley Online Library
… Syringic acid, 3- and 4-hydroxyhippuric acid and 4-hydroxymandelic acid were the strongest urinary markers for both extracts. MIX and GJX consumption had a slightly different effect on …
Number of citations: 174 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.